
(R)-1-(3,3-Difluorocyclobutyl)ethan-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-(3,3-Difluorocyclobutyl)ethan-1-OL is a chiral alcohol compound characterized by the presence of a cyclobutyl ring substituted with two fluorine atoms. The compound’s chirality arises from the asymmetric carbon atom bonded to the hydroxyl group, making it an important molecule in stereochemistry and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3,3-Difluorocyclobutyl)ethan-1-OL typically involves the following steps:
Cyclobutyl Ring Formation: The cyclobutyl ring can be synthesized through a [2+2] cycloaddition reaction of ethylene with a suitable diene.
Chiral Alcohol Formation: The final step involves the reduction of a ketone intermediate to form the chiral alcohol. This can be done using chiral catalysts or reagents like borane complexes.
Industrial Production Methods
In an industrial setting, the production of ®-1-(3,3-Difluorocyclobutyl)ethan-1-OL may involve:
Large-scale cycloaddition reactions: using high-pressure reactors.
Fluorination processes: with controlled reagent addition to ensure safety and efficiency.
Chiral resolution techniques: such as chromatography or crystallization to obtain the desired enantiomer.
化学反応の分析
Types of Reactions
Oxidation: The alcohol group can be oxidized to a ketone using reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can undergo reduction reactions to form the corresponding alkane using hydrogenation catalysts.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or Dess-Martin periodinane.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: SOCl₂, PBr₃, or tosyl chloride (TsCl) in the presence of a base.
Major Products
Oxidation: Formation of ®-1-(3,3-Difluorocyclobutyl)ethanone.
Reduction: Formation of ®-1-(3,3-Difluorocyclobutyl)ethane.
Substitution: Formation of ®-1-(3,3-Difluorocyclobutyl)ethyl halides or tosylates.
科学的研究の応用
Chemistry
Stereochemical Studies: Used as a model compound to study the effects of chirality on chemical reactivity and physical properties.
Fluorine Chemistry: Investigated for its unique properties due to the presence of fluorine atoms, which can influence reactivity and stability.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes due to its chiral nature and functional groups.
Metabolic Pathways: Used in research to understand how fluorinated compounds are metabolized in biological systems.
Medicine
Drug Development: Explored as a potential lead compound for the development of new pharmaceuticals, particularly those targeting specific chiral receptors or enzymes.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion (ADME) properties in the body.
Industry
Material Science: Investigated for its potential use in the development of new materials with unique properties due to the presence of fluorine atoms.
Agriculture: Explored for its potential use in the development of new agrochemicals.
作用機序
The mechanism by which ®-1-(3,3-Difluorocyclobutyl)ethan-1-OL exerts its effects depends on its specific application. In enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The presence of fluorine atoms can enhance binding affinity and specificity due to their electronegativity and ability to form strong hydrogen bonds.
類似化合物との比較
Similar Compounds
(S)-1-(3,3-Difluorocyclobutyl)ethan-1-OL: The enantiomer of the compound, which may have different biological activities and properties.
1-(3,3-Difluorocyclobutyl)ethanone: The oxidized form of the compound, used in different chemical reactions and applications.
1-(3,3-Difluorocyclobutyl)ethane: The reduced form of the compound, with different chemical and physical properties.
Uniqueness
®-1-(3,3-Difluorocyclobutyl)ethan-1-OL is unique due to its chiral nature and the presence of fluorine atoms, which can significantly influence its chemical reactivity, biological activity, and physical properties. The combination of these features makes it a valuable compound for research and industrial applications.
特性
分子式 |
C6H10F2O |
|---|---|
分子量 |
136.14 g/mol |
IUPAC名 |
(1R)-1-(3,3-difluorocyclobutyl)ethanol |
InChI |
InChI=1S/C6H10F2O/c1-4(9)5-2-6(7,8)3-5/h4-5,9H,2-3H2,1H3/t4-/m1/s1 |
InChIキー |
MOJVSYLIEDZMHB-SCSAIBSYSA-N |
異性体SMILES |
C[C@H](C1CC(C1)(F)F)O |
正規SMILES |
CC(C1CC(C1)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


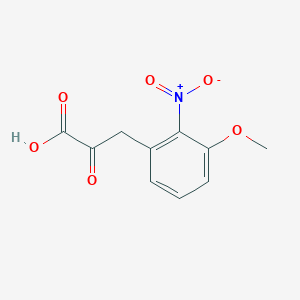

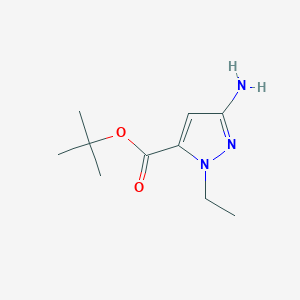

![methyl 1-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B13572278.png)
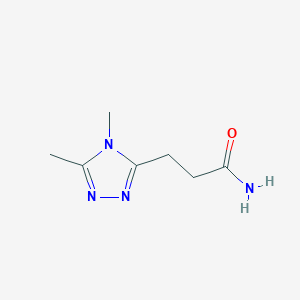

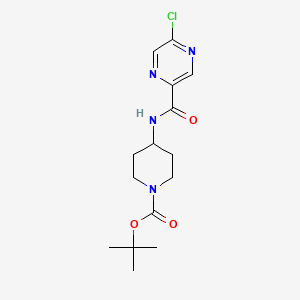
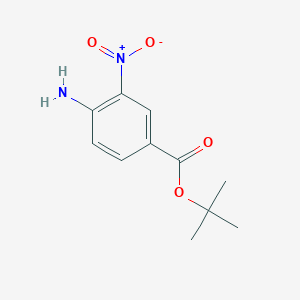
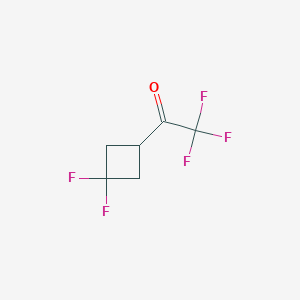

![4-{methyl[2-(methylamino)ethyl]sulfamoyl}-1H-pyrrole-2-carboxylic acid](/img/structure/B13572328.png)
![7-Iodoimidazo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13572331.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-(isoquinolin-1-yl)propanoicacid](/img/structure/B13572336.png)
